molecular formula C20H22N2O3 B2809822 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954626-96-1

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2809822
CAS No.: 954626-96-1
M. Wt: 338.407
InChI Key: LDGRBVWTPCVKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. This compound features a benzamide scaffold linked to a 1-phenylpyrrolidin-3-yl moiety, a structural motif prevalent in compounds with diverse pharmacological activities . Its molecular framework is analogous to that of other investigated pyrrolidinone-based molecules, suggesting potential as a versatile precursor or core structure for developing novel bioactive agents . Preliminary investigations into related chemical structures indicate that this benzamide may hold value for researchers exploring several therapeutic areas. The succinimide and pyrrolidinone pharmacophores, central to this compound's structure, are well-documented in scientific literature for their anti-inflammatory and analgesic properties . One study on a pivalate-based Michael product demonstrated significant in vitro COX-2 and 5-LOX inhibitory activity, along with promising in vivo anti-inflammatory and antinociceptive effects, highlighting the potential of this chemical class for inflammation and pain research . Furthermore, structurally similar benzamides incorporating pyrrolidinone rings have been identified and patented as potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists . This indicates that this compound could serve as a critical intermediate for neuroscientists studying migraine pathophysiology and treatment . Additional research avenues may include exploring its potential as a histone deacetylase (HDAC) inhibitor, given that similar 4-amino-N-hydroxy-benzamides have been patented for cancer treatment research . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-11-7-6-10-17(18)20(24)21-13-15-12-19(23)22(14-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRBVWTPCVKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclo condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinyl moiety.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenated solvents and bases like sodium hydroxide are commonly used.

Major Products

The major products formed from these reactions include various substituted benzamides and pyrrolidinyl derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is C20H21N2O3C_{20}H_{21}N_{2}O_{3} with a molecular weight of approximately 337.4 g/mol. Its structure features an ethoxy group, a benzamide moiety, and a pyrrolidine derivative, which contribute to its pharmacological properties.

Analgesic Properties

Research has indicated that compounds related to this compound exhibit significant affinity for opioid receptors. These compounds demonstrate antinociceptive properties, making them suitable candidates for pain relief therapies. In vitro studies have shown that these compounds can compete effectively with known opioids for receptor binding, suggesting potential as alternatives to traditional opioid analgesics .

Central Nervous System Effects

The compound has been evaluated for its effects on the central nervous system (CNS). Studies have highlighted its potential as a central analgesic with fewer side effects compared to morphine. For instance, the pharmacological evaluation revealed that it does not induce physical dependence, a significant advantage over conventional opioids .

Synthetic Pathways

A notable method for synthesizing derivatives of this compound involves a multi-step approach that includes the formation of the pyrrolidine ring followed by functionalization to introduce the ethoxy and benzamide groups. This synthetic route allows for the generation of various analogs that can be screened for enhanced pharmacological activity .

Case Studies on Derivatives

Several studies have explored the synthesis of related compounds, such as 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole derivatives, which have shown promising results in terms of biological activity and selectivity towards specific targets in pain pathways . These derivatives are synthesized through parallel solution-phase methods, allowing for high-throughput screening of multiple compounds simultaneously.

Toxicity and Safety Profile

Toxicity assessments have been conducted on related compounds to evaluate their safety profile. The LD50 values obtained from animal studies indicate a favorable therapeutic index, suggesting that these compounds can be administered safely within therapeutic ranges without significant adverse effects .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

EZH2 Inhibitors (EPZ011989)

EPZ011989 (N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide) shares a benzamide core with the target compound but incorporates a morpholine-propargyl group and a trans-cyclohexylamine substituent. These features enhance its potency and specificity as an EZH2 inhibitor, achieving submicromolar IC50 values in preclinical studies .

Antifungal 1,3,4-Oxadiazole Benzamides (LMM5 and LMM11)

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are antifungal agents targeting thioredoxin reductase (Trr1). Their sulfamoyl and oxadiazole groups enable strong hydrogen bonding and π-π stacking with Trr1’s active site, yielding MIC values of 8–16 µg/mL against C. albicans . The target compound lacks the sulfamoyl and oxadiazole motifs, suggesting divergent mechanisms of action.

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide)

Imatinib, a tyrosine kinase inhibitor, shares a benzamide backbone but incorporates a methylpiperazine group and pyrimidinylamino-phenyl substituent, enabling high selectivity for BCR-ABL. Its metabolism involves CYP3A4-mediated oxidation, producing active metabolites with retained activity . The ethoxy group in 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide may reduce metabolic lability compared to Imatinib’s piperazine moiety.

DNA Gyrase Inhibitors (Biphenyl Benzamides)

A series of methyl-substituted benzamides (e.g., compounds 21–23) were designed to inhibit bacterial DNA gyrase by filling hydrophobic cavities. However, their lack of a terminal phenyl ring resulted in weak activity (IC50 >100 µM) . The target compound’s pyrrolidinone-phenyl group could mimic this hydrophobic interaction, but its absence of a terminal aromatic system may similarly limit potency.

Structural and Functional Analysis Table

Compound Key Substituents Target/Activity Key Findings
This compound 2-ethoxybenzamide, pyrrolidinone-phenyl Unknown (hypothesized enzyme inhibition) Structural similarity to EZH2 and kinase inhibitors; metabolic stability inferred from ethoxy group .
EPZ011989 Morpholine-propargyl, trans-cyclohexylamine EZH2 inhibitor Submicromolar IC50 in preclinical models; superior specificity .
LMM5/LMM11 Sulfamoyl, 1,3,4-oxadiazole, methoxyphenyl/furan Thioredoxin reductase (antifungal) MIC 8–16 µg/mL against C. albicans; oxadiazole critical for binding .
Imatinib Methylpiperazine, pyrimidinylamino-phenyl BCR-ABL kinase inhibitor CYP3A4 metabolism; active metabolites retain activity .
DNA Gyrase Inhibitors (21–23) Methyl-substituted benzamide, no terminal phenyl DNA gyrase Weak activity (IC50 >100 µM); steric constraints .

Critical Evaluation of Substituent Effects

  • Ethoxy vs.
  • Pyrrolidinone vs.
  • Absence of Sulfamoyl/Oxadiazole : The target compound’s lack of these groups likely limits antifungal activity compared to LMM5/LMM11 .

Biological Activity

2-Ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide, with the CAS number 905674-34-2, is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a benzamide core, an ethoxy group, and a pyrrolidinone moiety, making it a candidate for various pharmacological studies. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₃
Molecular Weight324.4 g/mol
CAS Number905674-34-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator in pathways related to neuronal excitability and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Neuroprotective Effects : Compounds in the benzamide class have shown potential as Kv2.1 inhibitors, which are involved in regulating neuronal excitability and apoptosis. For instance, one study demonstrated that certain derivatives could decrease apoptosis in HEK293/Kv2.1 cells induced by oxidative stress (IC₅₀ = 0.07 μM) .
  • Antagonistic Properties : Similar compounds have been identified as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in various neurological disorders . The ability to modulate glutamatergic neurotransmission may provide therapeutic avenues for conditions like epilepsy.
  • Anti-inflammatory Activity : Some studies have suggested that benzamide derivatives can inhibit transcription factors associated with inflammatory responses, offering potential applications in treating autoimmune diseases .

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored through various analogs:

Compound StructureActivity Description
Benzamide derivativesShowed neuroprotective effects as Kv2.1 inhibitors .
Pyrrolidinone modificationsEnhanced binding affinity to AMPA receptors .
Ethoxy substitutionsIncreased lipophilicity and cellular uptake .

Case Studies

  • Neuroprotection in Ischemic Models : In vivo studies utilizing models of ischemic stroke demonstrated that benzamide derivatives, including those structurally related to this compound, significantly reduced infarct volume and improved neurological outcomes .
  • Anticonvulsant Activity : Research on related compounds has indicated efficacy in reducing seizure frequency in animal models through modulation of AMPA receptor activity .
  • Cancer Therapeutics : Investigations into the anti-cancer properties of similar compounds have highlighted their potential in inhibiting tumor growth by targeting transcription factors involved in cell proliferation .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide?

The synthesis of structurally analogous benzamide derivatives often involves multi-step reactions requiring precise optimization of reaction conditions. For example:

  • Stepwise coupling : Amide bond formation between the pyrrolidinone and benzamide moieties can be achieved using coupling agents like EDCI/HOBt, with yields improved by controlling stoichiometry (1.2:1 molar ratio of acid to amine) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while elevated temperatures (50–70°C) may accelerate condensation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound from byproducts, with purity confirmed via TLC (Rf = 0.3–0.5) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH2 groups) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ calculated for C21H24N2O3: 353.1865) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% area under the curve) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR studies should focus on systematic modifications to key functional groups:

  • Pyrrolidinone ring : Introduce substituents (e.g., methyl, fluorine) at the 3-position to evaluate steric/electronic effects on target binding .
  • Benzamide moiety : Replace the ethoxy group with methoxy or halogens to study hydrophobicity and π-π stacking interactions .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability tests (IC50 determinations) to correlate structural changes with activity .

Q. How should researchers address contradictory data in biological activity assays?

Contradictory results may arise from impurities, assay conditions, or off-target effects. Mitigation strategies include:

  • Orthogonal validation : Confirm activity using alternative assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
  • Purity reassessment : Re-analyze compound integrity via LC-MS and NMR after prolonged storage or under stress conditions (e.g., heat, light) .
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation in cell-based models .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
  • Light sensitivity : Expose the compound to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. How can solubility challenges in aqueous assays be resolved?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or sodium salts of the compound to improve aqueous dispersibility .
  • Surfactant-assisted dispersion : Test non-ionic surfactants (e.g., Tween-80) in cell culture media to maintain colloidal stability .

Data Contradiction Analysis

Q. How to interpret conflicting data in enzyme inhibition vs. cellular activity assays?

  • Membrane permeability : Measure logP values (e.g., octanol/water partition coefficient) to assess cellular uptake efficiency. Poor permeability may explain weak cellular activity despite strong enzyme inhibition .
  • Off-target effects : Perform kinome-wide profiling or CRISPR screening to identify unintended interactions .
  • Metabolite interference : Identify major metabolites via LC-MS and test their activity in secondary assays .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended protein in live cells .
  • Gene expression profiling : RNA-seq or proteomics can reveal downstream pathways affected by the compound .
  • CRISPR knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Best Practices

  • Data reproducibility : Include positive/negative controls in all assays (e.g., known inhibitors for enzymatic studies) .
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes with 95% confidence intervals .
  • Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, including waste disposal and in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.